An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-nitrobenzoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-nitrobenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-4-chloro-2-nitrobenzoate is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in organic synthesis. Its polysubstituted benzene ring, featuring an ester, a nitro group, and two different halogens, offers multiple reaction sites for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the directing effects of the halogen substituents, governs its reactivity and makes it a subject of interest for creating novel compounds with specific electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential applications.
Chemical Structure and Identification
The chemical structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, a chlorine atom at position 4, and a bromine atom at position 5.
Diagram: Chemical Structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate
Caption: Chemical structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate.
| Identifier | Value |
| IUPAC Name | Methyl 5-bromo-4-chloro-2-nitrobenzoate |
| Molecular Formula | C₈H₅BrClNO₄ |
| Molecular Weight | 294.49 g/mol |
| CAS Number | Not available. The precursor acid, 5-bromo-4-chloro-2-nitrobenzoic acid, has the CAS number 392319-07-2. |
Predicted Physicochemical Properties
| Property | Predicted Value for Methyl 5-bromo-4-chloro-2-nitrobenzoate | Notes and Comparative Data |
| Physical State | Solid, likely a crystalline powder. | Similar substituted nitrobenzoates are typically solids at room temperature. |
| Color | Off-white to pale yellow. | The nitro-aromatic chromophore often imparts a yellowish color. |
| Melting Point | Expected to be in the range of 80-120 °C. | The melting point will be influenced by the substitution pattern, which affects crystal lattice packing. For instance, Methyl 2-Bromo-4-nitrobenzoate has a melting point of 84°C. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). | The presence of the methyl ester group and the aromatic ring suggests good solubility in organic solvents. |
| Boiling Point | > 300 °C (with decomposition). | High boiling points are characteristic of such substituted aromatic compounds. |
Synthesis Pathway
A plausible and efficient synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate involves a two-step process starting from a suitable precursor: the nitration of a di-substituted benzoic acid followed by esterification. A more direct and regioselective approach begins with the commercially available 5-bromo-4-chloro-2-nitrobenzoic acid.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate.
Step-by-Step Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of substituted nitrobenzoic acids.[2][3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-4-chloro-2-nitrobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (20-30 equivalents).
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Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
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Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Slowly pour the mixture into a beaker containing ice-water.
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Neutralize the excess acid by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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-
Purification:
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Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel to yield pure Methyl 5-bromo-4-chloro-2-nitrobenzoate.
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Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized Methyl 5-bromo-4-chloro-2-nitrobenzoate would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[4][5]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet | 1H | Aromatic proton ortho to the nitro group (H-3) |
| ~ 7.8 - 8.0 | Singlet | 1H | Aromatic proton ortho to the ester group (H-6) |
| ~ 3.9 - 4.1 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 164 - 166 | Carbonyl carbon of the ester (C=O) |
| ~ 148 - 152 | Aromatic carbon attached to the nitro group (C-2) |
| ~ 135 - 140 | Aromatic carbons attached to halogens (C-4, C-5) |
| ~ 125 - 135 | Other aromatic carbons (C-1, C-3, C-6) |
| ~ 53 - 55 | Methyl carbon of the ester (-OCH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1730 - 1715 | C=O stretch | Ester |
| ~ 1550 - 1530 and 1350 - 1330 | N-O asymmetric and symmetric stretch | Nitro group |
| ~ 1250 - 1200 | C-O stretch | Ester |
| ~ 800 - 600 | C-Cl and C-Br stretch | Halogens |
Reactivity and Potential Applications
The reactivity of Methyl 5-bromo-4-chloro-2-nitrobenzoate is dictated by its functional groups. The nitro group is a strong deactivator for electrophilic aromatic substitution but an activator for nucleophilic aromatic substitution (SNA_r).[6][7] The bromine and chlorine atoms can be displaced by strong nucleophiles, with the position activated by the ortho/para nitro group being more susceptible. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides.
This compound is a valuable intermediate for:
-
Drug Discovery: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals.
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Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.
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Materials Science: For the creation of dyes, polymers, and other functional materials where the electronic properties of the substituted benzene ring can be exploited.
Safety and Handling
Methyl 5-bromo-4-chloro-2-nitrobenzoate should be handled with care in a well-ventilated laboratory fume hood. As with many nitroaromatic compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry place away from strong oxidizing agents. For detailed safety information, a material safety data sheet (MSDS) for a closely related compound should be consulted.[8]
Conclusion
Methyl 5-bromo-4-chloro-2-nitrobenzoate represents a highly functionalized and promising building block for synthetic chemistry. While direct experimental data for this specific regioisomer is limited, its chemical properties and reactivity can be reliably predicted from its structure and comparison with related compounds. The synthetic pathway via esterification of the corresponding carboxylic acid is straightforward and scalable. The diverse reactivity of its functional groups opens up numerous possibilities for its application in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in various scientific and industrial fields.
References
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WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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